molecular formula C13H11NO2 B12453437 3-(furan-2-yl)-N-phenylprop-2-enamide

3-(furan-2-yl)-N-phenylprop-2-enamide

Cat. No.: B12453437
M. Wt: 213.23 g/mol
InChI Key: MCMXBVCCALXJPS-UHFFFAOYSA-N
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Description

(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide is an organic compound characterized by the presence of a furan ring and a phenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide typically involves the reaction of furan-2-carbaldehyde with aniline in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted furans and phenyl derivatives

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(furan-2-yl)-2-(2-methylphenyl)prop-2-enoic acid
  • (2E)-1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide is unique due to its specific structural features, such as the combination of a furan ring and a phenyl group attached to a prop-2-enamide backbone

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(furan-2-yl)-N-phenylprop-2-enamide

InChI

InChI=1S/C13H11NO2/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15)

InChI Key

MCMXBVCCALXJPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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